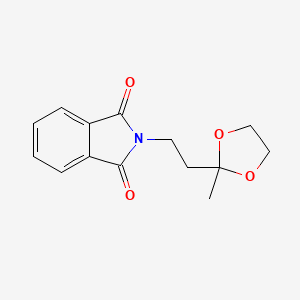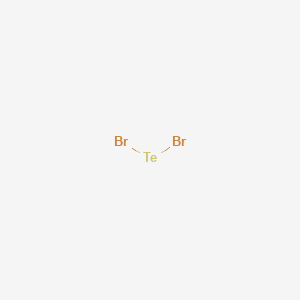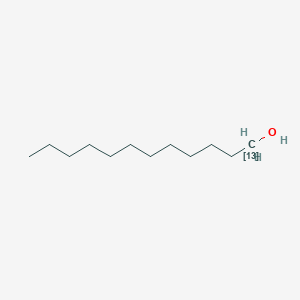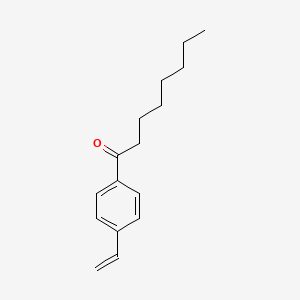
1,2-Benzisoxazole, 3-(tribromomethyl)-
Vue d'ensemble
Description
1,2-Benzisoxazole, 3-(tribromomethyl)- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 1,2-Benzisoxazole, 3-(tribromomethyl)- is not fully understood. However, it is believed to exert its antibacterial and antifungal activities by inhibiting the growth of the bacterial and fungal cells. It is thought to do so by disrupting the cell membrane and inhibiting the synthesis of essential cellular components. Its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,2-Benzisoxazole, 3-(tribromomethyl)- has been shown to exhibit low toxicity in vitro and in vivo. It has been found to be relatively stable under physiological conditions and does not degrade rapidly. Furthermore, it has been shown to be relatively non-toxic to mammalian cells, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1,2-Benzisoxazole, 3-(tribromomethyl)- is its versatility in terms of its potential applications. It can be used as a building block for the synthesis of various organic compounds, making it a useful tool for organic chemists. Furthermore, its low toxicity and stability make it a potential candidate for further development as a therapeutic agent. However, one of the limitations of 1,2-Benzisoxazole, 3-(tribromomethyl)- is its relatively low yield in the synthesis process, which can limit its availability for use in larger-scale experiments.
Orientations Futures
There are several future directions for the research and development of 1,2-Benzisoxazole, 3-(tribromomethyl)-. One potential area of focus is the further investigation of its potential use as a therapeutic agent. Its antibacterial, antifungal, and antitumor activities make it a promising candidate for further development as a drug. Additionally, further research could be conducted to explore its potential use as a fluorescent probe for detecting metal ions in biological systems. Furthermore, its use as a building block for the synthesis of various organic compounds could be further explored to develop new and improved organic compounds. Finally, the synthesis method for 1,2-Benzisoxazole, 3-(tribromomethyl)- could be further optimized to improve its yield and availability for use in larger-scale experiments.
Applications De Recherche Scientifique
1,2-Benzisoxazole, 3-(tribromomethyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising antibacterial, antifungal, and antitumor activities. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Furthermore, it has been used as a building block for the synthesis of various organic compounds, including heterocyclic compounds and natural product derivatives.
Propriétés
IUPAC Name |
3-(tribromomethyl)-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3NO/c9-8(10,11)7-5-3-1-2-4-6(5)13-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDAWEFBJBCLTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483882 | |
| Record name | 1,2-Benzisoxazole, 3-(tribromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzisoxazole, 3-(tribromomethyl)- | |
CAS RN |
37924-95-1 | |
| Record name | 1,2-Benzisoxazole, 3-(tribromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1610630.png)

![(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid](/img/structure/B1610635.png)








